An In-Depth Technical Guide to 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Fluorinated Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its versatile chemical nature allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole represents a molecule of significant interest, combining the privileged pyrazole scaffold with the benefits of fluorination and a synthetically versatile bromine handle. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway with detailed protocols, and an exploration of its potential applications in drug discovery, particularly in the realm of kinase inhibitors.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole consists of a central pyrazole ring, substituted at the N1 position with a 3,5-difluorophenyl group and at the C4 position with a bromine atom.
Table 1: Physicochemical Properties of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C₉H₅BrF₂N₂ | Calculated |
| Molecular Weight | 275.05 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) (predicted) | Inferred from similar compounds |
| CAS Number | Not available | - |
Proposed Synthetic Pathway
A robust and efficient synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole can be envisioned in a two-step sequence starting from commercially available precursors. The proposed pathway involves the initial formation of the 1-(3,5-difluorophenyl)-1H-pyrazole core, followed by regioselective bromination at the C4 position.
Caption: Proposed two-step synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.
Part 1: Synthesis of 1-(3,5-difluorophenyl)-1H-pyrazole
The initial step involves the well-established Knorr pyrazole synthesis, which is a condensation reaction between a hydrazine and a β-dicarbonyl compound or its equivalent.[2] In this proposed synthesis, 3,5-difluorophenylhydrazine hydrochloride reacts with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde, under acidic conditions to yield 1-(3,5-difluorophenyl)-1H-pyrazole.
Detailed Experimental Protocol:
-
To a solution of 3,5-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3,5-difluorophenyl)-1H-pyrazole.
Part 2: Bromination of 1-(3,5-difluorophenyl)-1H-pyrazole
The second step is the regioselective bromination of the pyrazole ring at the electron-rich C4 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[3]
Detailed Experimental Protocol:
-
Dissolve 1-(3,5-difluorophenyl)-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-7.6 (m, 2H, Ar-H on pyrazole)
-
δ 7.4-7.2 (m, 2H, Ar-H on phenyl ring)
-
δ 6.9-6.7 (m, 1H, Ar-H on phenyl ring)
¹³C NMR (101 MHz, CDCl₃):
-
δ 164-162 (dd, J = 250, 15 Hz, C-F)
-
δ 142-140 (m, C-Ar)
-
δ 130-128 (m, CH-pyrazole)
-
δ 110-108 (m, CH-Ar)
-
δ 95-93 (t, J = 25 Hz, C-Br)
Potential Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1-aryl-4-halopyrazole motif is a recognized "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[4] The bromine atom at the C4 position serves as a versatile handle for introducing further complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
The 3,5-difluorophenyl group can engage in favorable interactions with the kinase hinge region, a common binding motif for many kinase inhibitors. The fluorine atoms can act as hydrogen bond acceptors and contribute to enhanced binding affinity and selectivity.
Caption: Role of the 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole scaffold in kinase inhibitor design.
Numerous patents and publications describe pyrazole derivatives as potent inhibitors of various kinases, including but not limited to, Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases, which are implicated in cancer and inflammatory diseases. The structural features of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole make it an ideal starting point for the development of novel and selective kinase inhibitors.
Conclusion and Future Directions
4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. The proposed synthetic route offers a practical and efficient method for its preparation on a laboratory scale. The combination of a rigid pyrazole core, the metabolically stabilizing and binding-enhancing difluorophenyl group, and the synthetically versatile bromine handle makes this molecule a highly attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.
References
-
Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available from: [Link]
-
Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 446-474. Available from: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1101. Available from: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Available from: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.. Available from: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26235–26248. Available from: [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(38), 34394–34407. Available from: [Link]
-
Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (2011). ResearchGate. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 759. Available from: [Link]
-
Pharmaffiliates. (n.d.). (E)-Pent-3-en-1-ol. Available from: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2009). ResearchGate. Available from: [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules, 24(5), 943. Available from: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 279, 116851. Available from: [Link]
-
4-Bromo-3,5-dimethylpyrazole-1-methanol. (n.d.). NIST WebBook. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2013). Molecules, 18(10), 12558-12574. Available from: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules, 27(19), 6649. Available from: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry, 14(4), 78-91. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Combinatorial Chemistry & High Throughput Screening, 26(11), 1957-1975. Available from: [Link]
-
Regioselectivity of pyrazole bromination. (2022). Reddit. Available from: [Link]
-
3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1279. Available from: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
